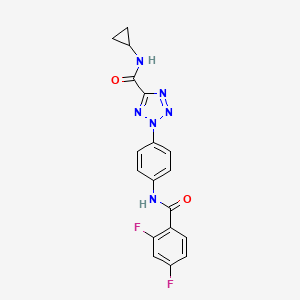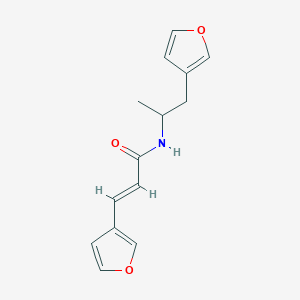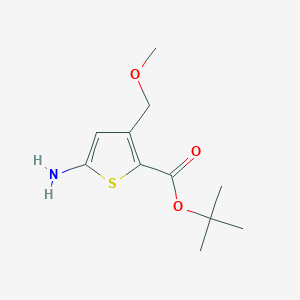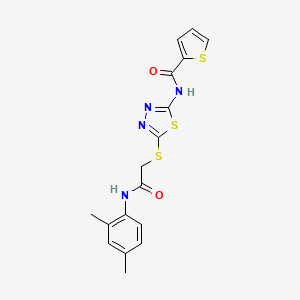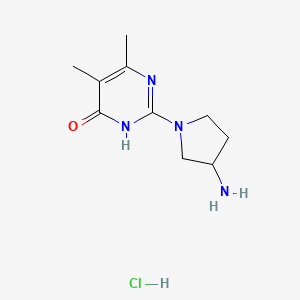
2-(3-Aminopyrrolidin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-Aminopyrrolidin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one hydrochloride” is a pyrimidine derivative. Pyrimidine is a basic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure of nucleotides (adenine and guanine) and several other natural compounds. The presence of an aminopyrrolidinyl group and a pyrimidinone group suggests that this compound may have interesting biological activities .
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques like X-ray crystallography, NMR, IR spectroscopy, etc. Unfortunately, without specific data or resources, a detailed molecular structure analysis can’t be provided .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the aminopyrrolidinyl and pyrimidinone groups. The amino group (-NH2) is a common functional group that could be involved in various chemical reactions. Similarly, the pyrimidinone group could participate in reactions typical for heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties like melting point, boiling point, solubility, etc., would need to be determined experimentally. The presence of the polar aminopyrrolidinyl and pyrimidinone groups suggests that this compound might have good solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Molecular and Structural Studies
A study by Rajam et al. (2017) explored the molecular recognition processes involving hydrogen bonding in pyrimidines. This study is relevant because pyrimidines are key compounds in biology and medicine, and understanding their molecular interactions can provide insights into pharmaceutical applications.
Research by Yuan Cheng et al. (2011) investigated the supramolecular structure of similar pyrimidine derivatives. These findings contribute to the understanding of nucleic acid structures and their functions, which is crucial for developing pharmaceuticals.
Synthesis and Biological Evaluation
A study by A. R. Saundane et al. (2012) focused on the synthesis and evaluation of various pyrimidine analogs for their antioxidant and antimicrobial activities. This research is significant for developing new pharmaceutical compounds with potential health benefits.
Research by R. Aggarwal et al. (2013) demonstrated the synthesis of pyrimidine derivatives and their screening for antibacterial and antifungal activities. This study contributes to the development of new antimicrobial agents.
Theoretical and Computational Studies
A paper by Zeynep Tanrıkulu Yılmaz et al. (2020) provided insights into the crystal structure of a novel pyrimidine derivative and its theoretical studies. Such research aids in understanding the interaction of these compounds with biological molecules like DNA.
The work by Valeska Gerhardt et al. (2011) explored the tautomeric preferences of pyrimidin-4-one derivatives, which is essential for understanding the hydrogen-bonding interactions in pharmaceuticals.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-4,5-dimethyl-1H-pyrimidin-6-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c1-6-7(2)12-10(13-9(6)15)14-4-3-8(11)5-14;/h8H,3-5,11H2,1-2H3,(H,12,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECYMBXGKLWDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2CCC(C2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2429004.png)


![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2429009.png)
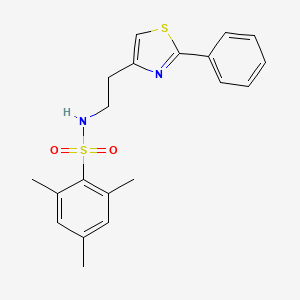
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2429011.png)
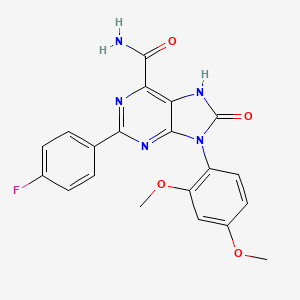
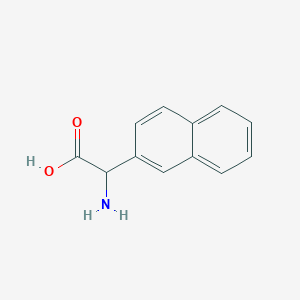
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-bromobenzamide](/img/structure/B2429015.png)
